![molecular formula C17H30N2O4 B5901564 ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate](/img/structure/B5901564.png)
ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate, also known as CP94, is a synthetic compound that belongs to the family of cyclic urea-based antagonists of the α1-adrenoceptor. It was first synthesized in the early 1990s and has been extensively studied for its potential pharmacological applications.
Mecanismo De Acción
Ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate exerts its pharmacological effects by binding to the α1-adrenoceptor and blocking the action of norepinephrine, a neurotransmitter that activates the receptor. By blocking the receptor, ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate reduces the vasoconstrictor effects of norepinephrine, leading to vasodilation and a decrease in blood pressure. ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate also reduces the contraction of smooth muscles in the bladder and prostate, which can alleviate the symptoms of urinary incontinence and benign prostatic hyperplasia.
Biochemical and Physiological Effects
ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate has a high affinity for the α1-adrenoceptor and is a potent antagonist of the receptor. In vivo studies have shown that ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate can reduce blood pressure in hypertensive rats and dogs, and can alleviate the symptoms of urinary incontinence and benign prostatic hyperplasia in animal models. ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate has also been shown to have a low toxicity profile, which makes it a potential candidate for clinical use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate has a number of advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate also has a high affinity for the α1-adrenoceptor, which makes it a potent antagonist of the receptor. However, ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate has some limitations for lab experiments. It is a cyclic urea-based compound, which can make it difficult to modify for structure-activity relationship studies. ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate also has a relatively short half-life, which can make it difficult to study its pharmacokinetics in vivo.
Direcciones Futuras
There are several future directions for the study of ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate. One potential direction is the development of more potent and selective α1-adrenoceptor antagonists based on the structure of ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate in vivo, which could provide valuable information for the development of clinical applications. Additionally, the potential therapeutic applications of ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate in other disorders, such as Raynaud's phenomenon and erectile dysfunction, could be explored. Overall, ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate has significant potential as a pharmacological tool and a therapeutic agent, and further research is needed to fully understand its mechanisms of action and potential applications.
Métodos De Síntesis
The synthesis of ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate involves the reaction of ethyl 3-aminohexanoate with cyclopentanone in the presence of a base to form ethyl 3-(cyclopentylamino)hex-4-enoate. This intermediate is then reacted with di-tert-butyl dicarbonate to form the protected intermediate, which is subsequently reacted with the amine of N-Boc-4-aminobutyric acid to form the final product, ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate.
Aplicaciones Científicas De Investigación
Ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the α1-adrenoceptor, which is involved in the regulation of various physiological processes, including vascular tone, smooth muscle contraction, and neurotransmitter release. ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate has been found to be a potent antagonist of the α1-adrenoceptor, which makes it a potential candidate for the treatment of various disorders, such as hypertension, urinary incontinence, and benign prostatic hyperplasia.
Propiedades
IUPAC Name |
ethyl 3-[[4-(cyclopentylamino)-4-oxobutanoyl]amino]hexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O4/c1-3-7-14(12-17(22)23-4-2)19-16(21)11-10-15(20)18-13-8-5-6-9-13/h13-14H,3-12H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSACZUCMVFFAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)OCC)NC(=O)CCC(=O)NC1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.